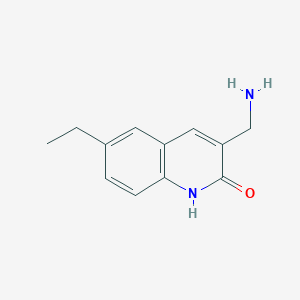
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an aminomethyl group at the 3-position and an ethyl group at the 6-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-aminobenzylamine, with an aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.
Example Synthetic Route:
Starting Materials: 2-aminobenzylamine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100°C).
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol, and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
化学反应分析
Types of Reactions
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
科学研究应用
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions. Its ability to interact with specific enzymes and receptors makes it valuable in biochemical research.
Industrial Applications: The compound is used as an intermediate in the synthesis of other quinoline-based compounds. It is also explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the quinoline core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)-5-methylquinolin-2-one
- 3-(Aminomethyl)-7-chloroquinolin-2-one
- 3-(Aminomethyl)-6-methylquinolin-2-one
Uniqueness
3-(Aminomethyl)-6-ethyl-1,2-dihydroquinolin-2-one is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable scaffold for drug discovery and other applications.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
3-(aminomethyl)-6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(15)14-11/h3-6H,2,7,13H2,1H3,(H,14,15) |
InChI 键 |
GXNVXSAZRNPTFI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



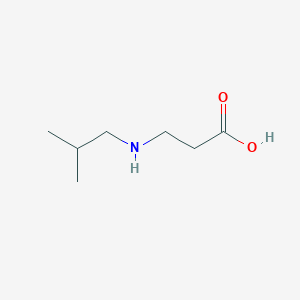
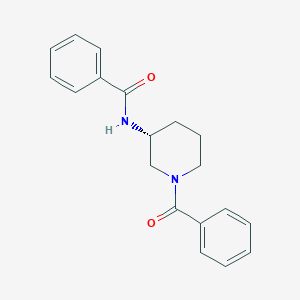
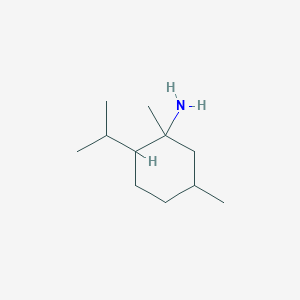
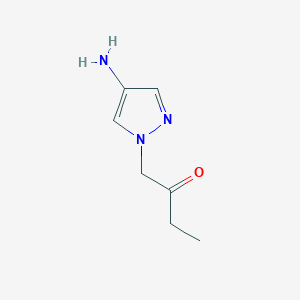
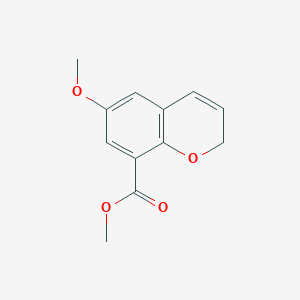
![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
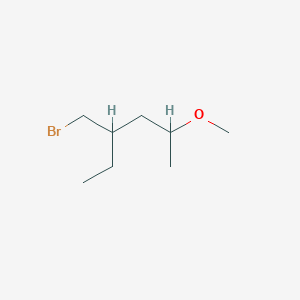
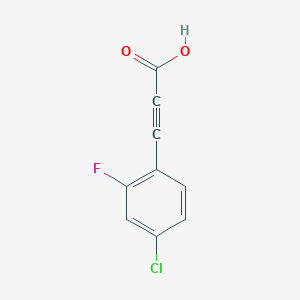
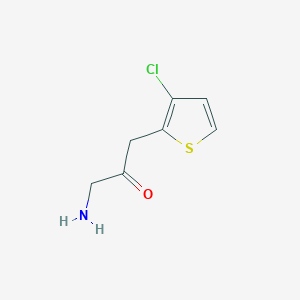
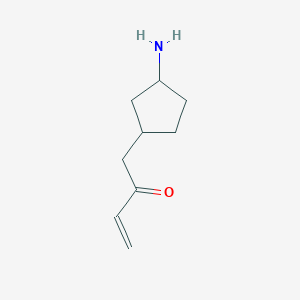

![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)

